molecular formula C22H27N3O5S2 B2370929 N,6-dimethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892977-57-0

N,6-dimethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2370929
CAS No.: 892977-57-0
M. Wt: 477.59
InChI Key: WBPGVACYPFQAID-UHFFFAOYSA-N
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Description

N,6-dimethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H27N3O5S2 and its molecular weight is 477.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Research has been conducted on synthesizing novel compounds and exploring their biological activities. For instance, studies have delved into the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, aiming at discovering new anti-inflammatory and analgesic agents. These compounds have been evaluated for their cyclooxygenase inhibition and have shown significant analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).

Antibacterial and Anticancer Activities

Some derivatives of the core structure have been synthesized to evaluate their antimicrobial and anticancer potentials. For example, studies have shown that thiophene derivatives synthesized from similar core structures possess notable antiarrhythmic, serotonin antagonist, and antianxiety activities (A. Amr et al., 2010). Furthermore, novel 6-amino-substituted benzo[c]phenanthridine derivatives have been synthesized, displaying interesting anticancer activities when tested on various cancer cell lines (M. Nowak et al., 2014).

Mechanistic Studies and Computational Analysis

The chemical behavior and reaction mechanisms of compounds containing similar structures have also been a subject of study. Investigations into the reaction mechanisms, including cyclization reactions and the synthesis of complex heterocyclic systems, have been reported (N. Chapman et al., 1968). These studies not only offer insights into the synthetic pathways but also contribute to the understanding of the chemical properties of these compounds.

Solvatochromic Studies and Physical Chemistry

Research has also extended into the physical chemistry domain, where the solvent effects on the absorption and fluorescence spectra of related carboxamides have been explored. Such studies are crucial for understanding the photophysical properties of these compounds and their interactions with different solvents, which can have implications for their use in biological systems and material sciences (N. R. Patil et al., 2011).

Properties

IUPAC Name

N,6-dimethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-14-3-8-17-18(13-14)31-22(19(17)21(27)23-2)24-20(26)15-4-6-16(7-5-15)32(28,29)25-9-11-30-12-10-25/h4-7,14H,3,8-13H2,1-2H3,(H,23,27)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPGVACYPFQAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.